molecular formula C16H26O3Se B12546675 Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol (1/1) CAS No. 834882-71-2

Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol (1/1)

Cat. No.: B12546675
CAS No.: 834882-71-2
M. Wt: 345.3 g/mol
InChI Key: LJOYBRNFIXWRHX-BTQNPOSSSA-N
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Description

Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol (1/1) is an organic compound that features a phenylselanyl group attached to an octanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(2R)-1-(phenylselanyl)octan-2-ol typically involves the reaction of a phenylselanyl reagent with an octanol derivative. Common synthetic routes may include:

    Nucleophilic substitution reactions: where a phenylselanyl halide reacts with an octanol derivative under basic conditions.

    Oxidation-reduction reactions: involving the reduction of a phenylselanyl oxide to the corresponding phenylselanyl compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol can undergo various chemical reactions, including:

    Oxidation: where the phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: where the compound can be reduced to form simpler alcohol derivatives.

    Substitution: where the phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: such as halides or other nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield selenoxide derivatives, while reduction could produce simpler alcohols.

Scientific Research Applications

    Chemistry: as a reagent or intermediate in organic synthesis.

    Biology: for studying the effects of phenylselanyl compounds on biological systems.

    potential therapeutic applications due to its unique chemical properties.

    Industry: as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of acetic acid–(2R)-1-(phenylselanyl)octan-2-ol would involve its interaction with molecular targets such as enzymes or receptors. The phenylselanyl group could play a role in modulating the activity of these targets, leading to various biological effects. Specific pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Phenylselanyl alcohols: compounds with similar structures but different alkyl chains.

    Selenoethers: compounds where selenium is bonded to two carbon atoms.

    Selenides: simpler selenium-containing compounds.

Uniqueness

Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol is unique due to its specific combination of a phenylselanyl group and an octanol backbone. This combination may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

834882-71-2

Molecular Formula

C16H26O3Se

Molecular Weight

345.3 g/mol

IUPAC Name

acetic acid;(2R)-1-phenylselanyloctan-2-ol

InChI

InChI=1S/C14H22OSe.C2H4O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14;1-2(3)4/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1

InChI Key

LJOYBRNFIXWRHX-BTQNPOSSSA-N

Isomeric SMILES

CCCCCC[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O

Canonical SMILES

CCCCCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

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